3-Bromo-5-chlorobenzene-1-sulfonamide
Overview
Description
3-Bromo-5-chlorobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline solid used in various fields such as medical, environmental, and industrial research.
Mechanism of Action
Target of Action
3-Bromo-5-chlorobenzenesulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .
Mode of Action
The mode of action of 3-Bromo-5-chlorobenzenesulfonamide, like other sulfonamides, involves the inhibition of bacteria through its competitive inhibition of bacterial DNA synthesis . This is achieved by the compound’s interaction with its targets, leading to changes in the normal functioning of these enzymes .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-5-chlorobenzenesulfonamide are those involving its target enzymes. By inhibiting these enzymes, the compound disrupts the normal biochemical pathways, leading to downstream effects such as the prevention of bacterial DNA synthesis .
Pharmacokinetics
Sulfonamides, in general, are known to have good oral bioavailability and are widely distributed in the body .
Result of Action
The molecular and cellular effects of 3-Bromo-5-chlorobenzenesulfonamide’s action result from its inhibition of target enzymes. This leads to the disruption of normal cellular processes, such as DNA synthesis in bacteria, thereby exerting its antibacterial effects .
Preparation Methods
The synthesis of 3-Bromo-5-chlorobenzene-1-sulfonamide typically involves the sulfonation of 3-Bromo-5-chlorobenzene. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents. The process is carried out under controlled temperatures to ensure the selective formation of the sulfonamide group . Industrial production methods may involve continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
3-Bromo-5-chlorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-5-chlorobenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Bromo-5-chlorobenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: Another sulfonamide used as an antibacterial agent.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of the sulfonamide class, used in various antibacterial applications.
The uniqueness of this compound lies in its specific bromine and chlorine substitutions, which can influence its reactivity and biological activity compared to other sulfonamides.
Properties
IUPAC Name |
3-bromo-5-chlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIJYZFOWSNYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261524-60-0 | |
Record name | 3-bromo-5-chlorobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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